molecular formula C6H10O4 B1213476 Mevaldic acid CAS No. 541-07-1

Mevaldic acid

Cat. No.: B1213476
CAS No.: 541-07-1
M. Wt: 146.14 g/mol
InChI Key: CWCYSIIDJAVQSK-UHFFFAOYSA-N
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Description

Mevaldic acid, also known as 3,5-dihydroxy-3-methylvaleraldehyde, is an organic compound that plays a crucial role in the biosynthesis of mevalonic acid. It is an intermediate in the mevalonate pathway, which is essential for the production of terpenes and steroids. This compound is of significant interest in biochemistry and pharmaceutical research due to its involvement in the synthesis of various biologically important molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mevaldic acid can be synthesized through the reduction of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA). The reduction process involves the use of specific enzymes, such as HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to this compound. This reaction typically requires the presence of nicotinamide adenine dinucleotide phosphate (NADPH) as a reducing agent .

Industrial Production Methods: In industrial settings, the production of this compound often involves microbial fermentation processes. Specific strains of yeast or bacteria are genetically engineered to overproduce HMG-CoA reductase, thereby increasing the yield of this compound. The fermentation process is optimized to ensure high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Mevaldic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form mevalonic acid.

    Reduction: this compound can be reduced to form 3,5-dihydroxy-3-methylpentanol.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

    Oxidation: Mevalonic acid

    Reduction: 3,5-dihydroxy-3-methylpentanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

Mevaldic acid exerts its effects primarily through its role as an intermediate in the mevalonate pathway. The enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to this compound, which is then further converted to mevalonic acid. This pathway is essential for the biosynthesis of isoprenoids, which are precursors to a wide range of biologically important molecules, including cholesterol, steroid hormones, and certain vitamins .

Comparison with Similar Compounds

    Mevalonic Acid: Mevaldic acid is an intermediate in the biosynthesis of mevalonic acid.

    3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA): HMG-CoA is the precursor to this compound in the mevalonate pathway.

    Isopentenyl Pyrophosphate (IPP): IPP is a downstream product in the mevalonate pathway.

Uniqueness of this compound: this compound is unique due to its specific role as an intermediate in the mevalonate pathway. Its ability to be converted into mevalonic acid, which is a key precursor for the synthesis of various isoprenoids, highlights its importance in both biological and industrial contexts .

Properties

IUPAC Name

3-hydroxy-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-6(10,2-3-7)4-5(8)9/h3,10H,2,4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCYSIIDJAVQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541-07-1
Record name 3-Hydroxy-3-methyl-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mevaldic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEVALDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T76J110U2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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